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Abstract

Ohchinin, a complex limonoid natural product isolated from Melia azedarach, represents a
class of tetranortriterpenoids with potential therapeutic applications. Due to the absence of a
published total synthesis, this document outlines a comprehensive, hypothetical synthetic
protocol for Ohchinin. This proposed strategy is based on established synthetic methodologies
for structurally related limonoids, such as gedunin and azadirachtin. Furthermore, this
application note summarizes the known biological activities of closely related compounds
isolated from Melia azedarach, suggesting potential pharmacological applications for
Ohchinin, including cytotoxic and anti-inflammatory effects. Detailed experimental protocols for
key transformations and data tables for comparative analysis are provided to guide future
research endeavors.

Introduction

Limonoids, a class of highly oxygenated and structurally complex tetranortriterpenoids, are
predominantly found in plants of the Meliaceae and Rutaceae families. These natural products
have garnered significant interest from the scientific community due to their diverse and potent
biological activities. Ohchinin, a representative limonoid isolated from the fruits of Melia
azedarach, possesses a formidable molecular architecture characterized by a pentacyclic core,
a furan ring, and numerous stereocenters. While the definitive biological profile of Ohchinin is
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yet to be fully elucidated, studies on related limonoids from the same plant suggest promising
cytotoxic and anti-inflammatory properties.[1][2]

The intricate structure of Ohchinin presents a formidable challenge for chemical synthesis. To
date, a total synthesis of Ohchinin has not been reported in the scientific literature. This
document presents a plausible and strategic retrosynthetic analysis and a proposed forward
synthetic route to facilitate future efforts toward its total synthesis. The proposed strategy draws
inspiration from successful total syntheses of other complex limonoids, such as gedunin and
azadirachtin.[3][4][5]

Hypothetical Retrosynthetic Analysis

A plausible retrosynthetic analysis of Ohchinin is presented below. The strategy hinges on a
convergent approach, assembling the complex core from two key fragments.
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Caption: Retrosynthetic analysis of Ohchinin.

Proposed Synthetic Protocol

The following is a hypothetical, multi-step synthetic protocol for Ohchinin, based on strategies
employed in the synthesis of related complex natural products.

Synthesis of Fragment A (Decalin System)

The synthesis of the decalin fragment would likely commence from a readily available chiral
starting material to establish the initial stereocenters. A key step would involve a
diastereoselective Diels-Alder reaction to construct the bicyclic core. Subsequent functional
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group manipulations, including stereoselective reductions and oxidations, would be employed

to install the requisite oxygenation pattern.

Key Experiment: Diastereoselective Diels-Alder Reaction

Step Reagent/Solvent Conditions Purpose
1 Diene, Chiral Lewis Acid (e.g., Construct decalin core
Dienophile B(OAC)3) with stereocontrol
2 Work-up Aqueous NH4CI Quench reaction
o Silica gel Isolate desired
3 Purification _
chromatography diastereomer

Synthesis of Fragment B (Butenolide Precursor)

The furan-containing side chain precursor could be synthesized from a suitable starting

material like a protected furan derivative. A series of transformations, including lithiation,

alkylation, and oxidation, would be necessary to elaborate the side chain and introduce the

butenolide precursor functionality.

Key Experiment: Furan Lithiation and Alkylation

Step Reagent/Solvent Conditions Purpose
) Generate lithiated
1 2-Bromofuran, n-BulLi THF, -78 °C
furan
Electrophile (e.g., Introduce side chain
2 ) ) THF, -78 °C to rt )
chiral epoxide) with stereocontrol
Saturated aqueous )
3 Work-up Quench reaction
NH4CI
L Silica gel
4 Purification Isolate alkylated furan
chromatography

Fragment Coupling and Core Construction
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The two fragments would be coupled using a robust carbon-carbon bond-forming reaction,
such as a Nozaki-Hiyama-Kishi reaction or a Suzuki coupling. Following the coupling, a series
of intramolecular reactions, potentially including a radical cyclization and an aldol
condensation, would be employed to construct the remaining rings of the pentacyclic core. The
final stages of the synthesis would involve late-stage oxidation and functional group
interconversions to arrive at the natural product, Ohchinin.

Fragment A Synthesis

Starting Materials Fragment Coupling >{ Ring Closures Late-stage modifications >{ Ohchinin

N -

Fragment B Synthesis
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Caption: Proposed forward synthesis workflow for Ohchinin.

Biological Activity and Potential Applications

While specific pharmacological data for Ohchinin is limited, studies on other limonoids isolated
from Melia azedarach provide strong indications of its potential biological activities.

Cytotoxic Activity

Several limonoids from Melia azedarach have demonstrated significant cytotoxic effects
against various cancer cell lines.[1] For instance, 3-deacetyl-4'-demethyl-28-oxosalannin, a
related limonoid, exhibited potent cytotoxicity against the AZ521 human stomach cancer cell
line with an IC50 value of 3.2 yM and was shown to induce apoptosis.[1] It is plausible that
Ohchinin possesses similar cytotoxic properties, making it a candidate for further investigation
as an anticancer agent.
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Compound Cell Line IC50 (pM) Reference
3-deacetyl-4'-

demethyl-28- AZ521 (Stomach) 3.2 [1]
oxosalannin

Related Limonoid 1 HL60 (Leukemia) 5.8 [1]

Related Limonoid 2 A549 (Lung) 12.3 [1]

Anti-inflammatory Activity

Extracts from Melia azedarach and isolated compounds have shown anti-inflammatory
properties.[2][6] A recent study on the chemical constituents of the fruit of Melia azedarach
identified several new limonoids with anti-inflammatory activity.[2] One of the new compounds
demonstrated the most potent anti-inflammatory effect by inhibiting nitric oxide (NO) production
in LPS-stimulated macrophages and reducing the levels of inflammatory mediators IL-6 and
TNF-a.[2] This suggests that Ohchinin may also exhibit anti-inflammatory activity and could be
explored for the treatment of inflammatory disorders.

Signaling Pathways

The mechanism of action of cytotoxic limonoids often involves the induction of apoptosis
through various signaling pathways. While the specific pathways affected by Ohchinin are
unknown, related compounds have been shown to induce apoptosis.[1] Further research is
needed to elucidate the precise mechanism of action of Ohchinin.
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Caption: Postulated biological effects of Ohchinin.

Conclusion

Ohchinin remains an enigmatic yet tantalizing target for total synthesis. The proposed
retrosynthetic analysis and forward synthetic strategy provide a conceptual framework to guide
future synthetic endeavors. The anticipated biological activities, based on data from structurally
related limonoids, highlight the potential of Ohchinin as a lead compound in drug discovery,
particularly in the areas of oncology and inflammatory diseases. The successful total synthesis
of Ohchinin would not only be a significant achievement in organic chemistry but would also
provide the necessary material for a thorough investigation of its pharmacological properties
and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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